

# Application Notes: Electron Microscopy for Imaging Intracellular Glycogen Granules

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## Compound of Interest

Compound Name: Glycogen

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Glycogen** is a branched polymer of glucose that serves as the primary form of glucose storage in animals and fungi.[1] In humans, it is found in its highest concentrations in the liver and skeletal muscle.[1] The metabolism of **glycogen** is crucial for maintaining glucose homeostasis.[1] Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the subcellular distribution, size, and number of **glycogen** granules.[2] This application note provides a detailed overview of the methods and protocols for imaging intracellular **glycogen** granules using TEM, including specific staining techniques and quantitative analysis.

## Principle of the Method

Transmission electron microscopy utilizes a beam of electrons to generate high-resolution images of ultrathin specimens. For biological samples like cells and tissues, specific preparation protocols are required to preserve the ultrastructure and provide contrast.

**Glycogen** granules, being polysaccharides, have low intrinsic electron density and require specific staining methods to be visualized effectively.[3] The most common approach involves fixation, dehydration, embedding in resin, and staining with heavy metals. For enhanced specificity and contrast of **glycogen**, the Periodic acid-thiocarbohydrazide-silver proteinate (PATAg) staining method is often employed.[4][5]

## Data Presentation

Quantitative analysis of **glycogen** granules from TEM images provides valuable insights into metabolic states. Key parameters include granule diameter, volume, and density within specific subcellular compartments.[\[6\]](#)[\[7\]](#)

Table 1: Quantitative Analysis of **Glycogen** Granules in Human Skeletal Muscle.

Parameter	Subsarcolemmal Space	Myofibrillar Space	Reference
Granule Diameter (nm)	25.0 ± 1.2	27.5 ± 1.5	<a href="#">[7]</a>
Granule Volume (nm <sup>3</sup> )	8,181 ± 1,170	10,828 ± 1,840	<a href="#">[7]</a>
Granule Density (particles/μm <sup>3</sup> )	150 ± 25	100 ± 18	<a href="#">[6]</a>

Data are presented as mean ± standard deviation and are representative values from published studies.

Table 2: Changes in **Glycogen** Granule Dynamics During Recovery from Exercise.

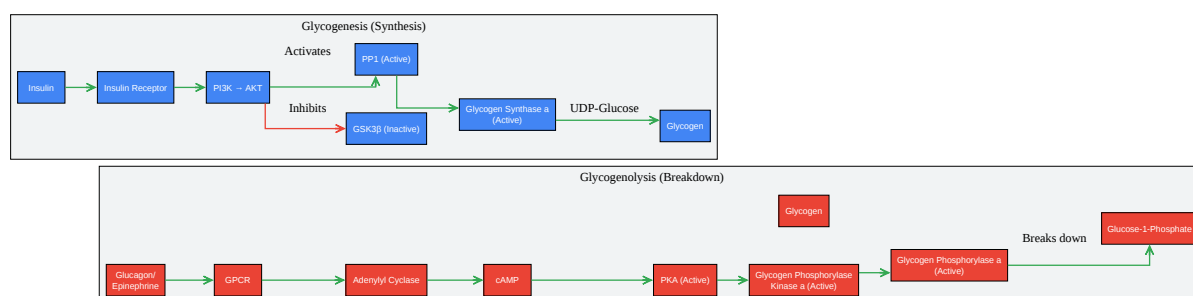
Time Point	Granule Number (% change from 0h)	Granule Size (% change from 0h)	Reference
0 h (Exhaustion)	Baseline	Baseline	<a href="#">[6]</a>
4 h Recovery	+186%	No significant change	<a href="#">[6]</a>
48 h Recovery	No significant change from 4h	Significant increase from 4h	<a href="#">[6]</a>

This table summarizes the general findings on the preferential resynthesis of **glycogen** first by increasing granule number, followed by an increase in granule size.[\[6\]](#)

## Signaling Pathways and Experimental Workflows

## Glycogen Metabolism Signaling Pathway

The synthesis (**glycogenesis**) and breakdown (**glycogenolysis**) of **glycogen** are tightly regulated by hormones such as insulin and glucagon.[8][9] Insulin promotes **glycogen** synthesis by activating protein phosphatase 1 (PP1), which dephosphorylates and activates **glycogen** synthase.[1][8] Conversely, glucagon and epinephrine stimulate **glycogenolysis** by activating protein kinase A (PKA), which leads to the phosphorylation and activation of **glycogen** phosphorylase.[8][9]

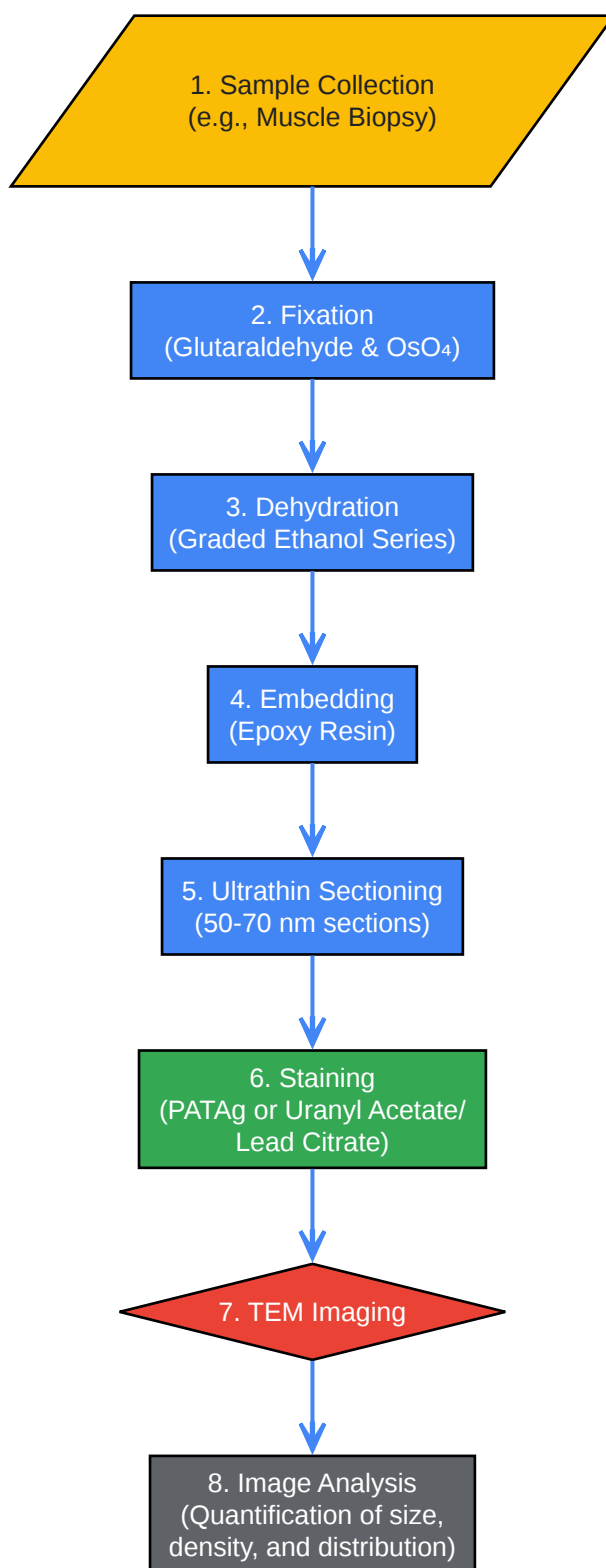


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Caption: Hormonal regulation of **glycogen** synthesis and breakdown.

## Experimental Workflow for TEM Imaging of Glycogen

The process from sample collection to data analysis follows a systematic workflow to ensure optimal preservation and imaging of **glycogen** granules.[2]



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Caption: Experimental workflow for TEM analysis of **glycogen**.

## Experimental Protocols

### Protocol 1: Standard Sample Preparation for TEM

This protocol outlines the standard procedure for preparing biological samples for the general visualization of cellular ultrastructure, including **glycogen**.

Materials:

- 2.5% Glutaraldehyde in 0.1 M cacodylate buffer (pH 7.4)
- 1% Osmium tetroxide (OsO<sub>4</sub>) in 0.1 M cacodylate buffer
- Graded ethanol series (50%, 70%, 90%, 100%)
- Propylene oxide
- Epoxy resin (e.g., Araldite)
- Uranyl acetate
- Lead citrate

Procedure:

- Primary Fixation: Immediately immerse small tissue blocks (~1 mm<sup>3</sup>) in 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 2 hours at 4°C.[\[10\]](#)
- Washing: Wash the samples three times in 0.1 M cacodylate buffer for 10 minutes each.
- Secondary Fixation: Post-fix in 1% OsO<sub>4</sub> in 0.1 M cacodylate buffer for 1-2 hours at 4°C.[\[11\]](#)  
This step enhances lipid and membrane contrast.
- Dehydration: Dehydrate the samples through a graded series of ethanol (50%, 70%, 90%) for 15 minutes each, followed by three changes in 100% ethanol for 20 minutes each.[\[11\]](#)
- Infiltration: Infiltrate with propylene oxide twice for 15 minutes each. Then, infiltrate with a 1:1 mixture of propylene oxide and epoxy resin overnight.

- Embedding: Embed the samples in fresh epoxy resin and polymerize in an oven at 60°C for 48 hours.
- Sectioning: Cut ultrathin sections (60-80 nm) using an ultramicrotome and place them on copper grids.
- Staining: Stain the sections with uranyl acetate for 10 minutes, followed by lead citrate for 5 minutes in a CO<sub>2</sub>-free environment.
- Imaging: Image the sections using a transmission electron microscope at an appropriate magnification (e.g., 40,000x).[\[12\]](#)

## Protocol 2: Periodic Acid-Thiocarbohydrazide-Silver Proteinate (PATAg) Staining for Glycogen

This protocol is a cytochemical method that provides high contrast and specificity for **glycogen**.  
[\[4\]](#)[\[5\]](#)

Materials:

- 1% Periodic acid (H<sub>5</sub>IO<sub>6</sub>)
- 1% Thiocarbohydrazide (TCH) in 10% acetic acid
- 1% Silver proteinate solution
- Ultrathin sections on gold grids (to avoid reaction with silver)

Procedure:

- Section Preparation: Prepare ultrathin sections as described in Protocol 1 and mount them on gold grids.
- Oxidation: Float the grids on a drop of 1% periodic acid for 15-30 minutes. This step oxidizes the vicinal diols of glucose residues to aldehydes.[\[4\]](#)
- Washing: Thoroughly wash the grids with distilled water.

- Thiocarbohydrazide Treatment: Float the grids on 1% TCH in 10% acetic acid for 5-60 minutes. The TCH binds to the aldehyde groups.[\[4\]](#)
- Washing: Wash the grids with acetic acid solution and then with distilled water.
- Silver Staining: Float the grids on 1% silver proteinate solution in a dark room for 30 minutes. The silver proteinate binds to the TCH, creating an electron-dense deposit.[\[4\]](#)
- Final Wash: Wash the grids thoroughly with distilled water.
- Imaging: Image the sections with a TEM. **Glycogen** granules will appear as electron-dense black particles.

## Protocol 3: Cryo-Electron Tomography (Cryo-ET)

### Sample Preparation

Cryo-ET allows for the visualization of **glycogen** granules in a near-native, frozen-hydrated state, avoiding chemical fixation and dehydration artifacts.[\[13\]](#)[\[14\]](#)

Materials:

- EM grids (e.g., Quantifoil)
- Plunge-freezer (e.g., Vitrobot)
- Liquid ethane and liquid nitrogen
- Cryo-FIB/SEM for lamella preparation (optional, for thicker samples)

Procedure:

- Sample Application: Apply 3-4  $\mu\text{L}$  of the cell suspension or isolated organelles onto a glow-discharged EM grid.
- Blotting: Blot the grid with filter paper for a few seconds to create a thin aqueous film. The blotting time is critical and needs to be optimized.

- Plunge-Freezing: Immediately plunge the grid into liquid ethane cooled by liquid nitrogen.[14]  
This vitrifies the sample, preventing the formation of ice crystals.
- Grid Storage: Store the vitrified grids in liquid nitrogen until imaging.
- (Optional) Lamella Preparation: For thicker specimens like tissues, a thin lamella (~150 nm) can be prepared using a cryo-focused ion beam (cryo-FIB) microscope.[13]
- Cryo-ET Imaging: Transfer the grid to a cryo-electron microscope. Acquire a series of images as the sample is tilted at different angles.
- Tomogram Reconstruction: Process the tilt-series images using specialized software to reconstruct a 3D tomogram of the **glycogen** granules in their cellular context.[15]

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